N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a bicyclic sulfone-containing thiazole derivative characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core. The 5,5-dioxido group indicates sulfone functionality, which enhances metabolic stability and influences electronic properties. The (2Z)-configuration at the double bond and the 3-methyl substituent contribute to its stereochemical rigidity.
Properties
Molecular Formula |
C14H16N2O4S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H16N2O4S2/c1-16-11-8-22(18,19)9-12(11)21-14(16)15-13(17)7-20-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
JHSVQHYZRDAYIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfone Group: Oxidation of the thiazole ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Phenoxyacetamide Group: This step involves the reaction of the intermediate with phenoxyacetic acid or its derivatives under suitable conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the thiazole ring.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: Used in research to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its sulfone group and phenoxyacetamide side chain. Comparisons with similar derivatives highlight the impact of substituents on physicochemical and biological properties:
Key Structural and Functional Differences
- Sulfone vs. Thiadiazole Cores : The target compound’s sulfone group (5,5-dioxido) increases polarity and oxidative stability compared to thiadiazole derivatives (e.g., ), which rely on sulfur atoms for aromaticity and reactivity .
- Substituent Effects: The phenoxyacetamide group in the target compound may enhance binding to hydrophobic enzyme pockets, whereas methoxy groups in improve solubility but reduce steric bulk . Trichloroethyl () and phenyl () substituents contribute to electrophilic reactivity and aromatic stacking, respectively, influencing target specificity .
Key Findings and Implications
Substituent Flexibility: Methoxy () and trichloroethyl () groups demonstrate how minor structural changes modulate solubility and reactivity.
Notes
- Structural Nuances : The Z-configuration at the double bond in the target compound may restrict conformational flexibility, impacting binding to biological targets.
- Unresolved Questions : Direct comparative pharmacological data for the target compound are absent in the provided evidence; further in vitro studies are needed to confirm hypothesized activities.
- Synthetic Challenges : Isolation of intermediates (e.g., co-crystals in ) remains a hurdle, highlighting the need for optimized purification protocols .
Biological Activity
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 354.4 g/mol. Its structure includes a thiazole ring and a phenoxyacetamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazole ring and subsequent modifications to introduce the phenoxyacetamide group. Specific reaction conditions such as temperature and solvents are crucial for achieving high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound 1 | Pseudomonas aeruginosa | 0.21 |
| Compound 2 | Escherichia coli | 0.21 |
| Compound 3 | Candida spp. | Varies |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts) have demonstrated that certain derivatives exhibit promising cytotoxic effects, indicating their potential as therapeutic agents in cancer treatment .
The mechanism by which this compound exerts its biological effects may involve interactions with key enzymes and proteins. For example, molecular docking studies suggest that these compounds can bind effectively to DNA gyrase and MurD enzymes, which are vital for bacterial DNA replication and cell wall synthesis respectively .
Binding Interactions
The binding interactions often include hydrogen bonds and pi-stacking interactions with amino acid residues in the active sites of these enzymes. Such interactions are critical for inhibiting the enzymatic activity necessary for bacterial growth.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings. For example:
- Study on Antimicrobial Efficacy : A clinical trial demonstrated that a thiazole derivative significantly reduced bacterial load in patients with chronic bacterial infections.
- Cytotoxicity in Cancer Cells : Research indicated that certain thiazole derivatives led to apoptosis in cancer cell lines through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
